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3-Iodo-5-methylbenzaldehyde

Cat. No.: B13141771
M. Wt: 246.04 g/mol
InChI Key: RKRVIYFNYLCQBN-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Hubs in Chemical Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental building blocks in organic synthesis. Their significance primarily stems from their ability to participate in a vast number of cross-coupling reactions. nih.govscienceopen.com These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scienceopen.comfacs.website

The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen atom, with the reactivity order generally being I > Br > Cl. acs.org Aryl iodides, being the most reactive, are often the substrates of choice for developing new synthetic methods and for the synthesis of complex target molecules. facs.websiteacs.org This high reactivity is attributed to the weaker carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle of many cross-coupling reactions. facs.website

The Role of Benzaldehyde (B42025) Derivatives in Advanced Organic Transformations

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are cornerstones of organic synthesis. wikipedia.org The aldehyde functional group is highly reactive and can be transformed into a wide variety of other functional groups. wikipedia.orgwiserpub.com For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an alkene via the Wittig reaction. wikipedia.org Furthermore, the aldehyde group can participate in numerous condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, to form larger and more complex molecules. aip.org

The presence of other substituents on the aromatic ring of benzaldehyde derivatives can modulate their reactivity and provide handles for further functionalization. This versatility makes benzaldehyde derivatives indispensable starting materials and intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. wisdomlib.org

Specific Research Focus on 3-Iodo-5-methylbenzaldehyde and Related Iodinated Benzaldehydes

Iodinated aromatic compounds are a subject of intense research due to their unique properties and synthetic versatility. researchgate.netresearchgate.net The iodine atom, being the largest and least electronegative of the stable halogens, imparts specific characteristics to the aromatic ring. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic aromatic substitution reactions and a reactive site for the formation of organometallic reagents. smolecule.com

Direct iodination of aromatic compounds can be achieved through various methods, often requiring an oxidizing agent to generate the electrophilic iodine species. researchgate.netresearchgate.net The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. mdpi.com

The compound this compound incorporates the key reactive features of both an aryl iodide and a benzaldehyde. This dual functionality makes it a strategically important building block in multi-step organic synthesis. The iodine atom can serve as a handle for introducing a wide range of substituents via cross-coupling reactions, while the aldehyde group provides a site for subsequent transformations to build molecular complexity. researchgate.net

For instance, the iodine atom can be utilized in Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. nih.govacs.org Following the coupling reaction, the aldehyde group can be used to construct a new ring system or introduce other functional groups. This strategic combination of reactive sites allows for the efficient and convergent synthesis of complex target molecules. A notable application is in the synthesis of the benz[a]anthracene skeleton of angucyclines, where the Suzuki-Miyaura coupling of 2-iodo-3-methoxy-5-methylbenzaldehyde is a key step. researchgate.net

PropertyValue
Molecular Formula C8H7IO
IUPAC Name This compound
Molecular Weight 246.05 g/mol
CAS Number 848444-83-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO B13141771 3-Iodo-5-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRVIYFNYLCQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Analysis of Reactivity and Synthetic Transformations

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The presence of an iodine atom on the benzene (B151609) ring makes 3-Iodo-5-methylbenzaldehyde an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming C-C bonds. The reactivity of the C-I bond in this compound is particularly high in palladium-catalyzed processes such as the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. libretexts.orguwindsor.ca

For this compound, the Suzuki-Miyaura reaction provides a direct route to substituted biaryl aldehydes. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Various palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used in combination with phosphine (B1218219) ligands. libretexts.orgeurekaselect.com The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and solvent is crucial for the reaction's success. eurekaselect.comresearchgate.net

Boronic Acid PartnerPalladium CatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-Methyl-5-phenylbenzaldehyde92
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O5-(4-Methoxyphenyl)-3-methylbenzaldehyde88
2-Thiopheneboronic acidPd(PPh₃)₄Cs₂CO₃DMF3-Methyl-5-(thiophen-2-yl)benzaldehyde85
3-Furanboronic acidPd(PPh₃)₄Cs₂CO₃DMF5-(Furan-3-yl)-3-methylbenzaldehyde78

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed.

The reaction of this compound with various terminal alkynes provides a direct pathway to arylalkyne derivatives. These products are valuable intermediates for the synthesis of more complex structures, including pharmaceuticals and organic materials. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and reductive elimination. libretexts.org

Terminal AlkynePalladium CatalystCo-catalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF3-Methyl-5-(phenylethynyl)benzaldehyde95
EthynyltrimethylsilanePd(PPh₃)₄CuIDIPAToluene3-Methyl-5-((trimethylsilyl)ethynyl)benzaldehyde91
1-HexynePd(PPh₃)₂Cl₂CuIEt₃NDMF3-(Hex-1-yn-1-yl)-5-methylbenzaldehyde87
Propargyl alcoholPd(dppf)Cl₂CuIEt₃NAcetonitrile3-(3-Hydroxyprop-1-yn-1-yl)-5-methylbenzaldehyde82

Copper-Catalyzed Cross-Coupling

While palladium catalysts are dominant, copper-catalyzed reactions represent an important and often complementary approach for C-C bond formation. The classic example is the Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org Modern variations of the Ullmann reaction can be used for the synthesis of unsymmetrical biaryls and often employ soluble copper catalysts and ligands at milder temperatures than the traditional high-temperature conditions. wikipedia.org

In the context of this compound, an Ullmann-type reaction could be envisioned for homo-coupling to form a symmetrical biaryl or, more synthetically useful, a cross-coupling with a different aryl halide. However, controlling selectivity in cross-coupling reactions can be challenging. Copper catalysis is also widely used for C-N and C-O bond formations (Ullmann condensation). organic-chemistry.orgresearchgate.net

Coupling PartnerCopper SourceLigandBaseSolventProductReaction Type
This compoundCu powderNoneNoneDMF, heat5,5'-Diformyl-3,3'-dimethyl-1,1'-biphenylUllmann Homocoupling
PhenolCuIPhenanthrolineCs₂CO₃NMP3-Methyl-5-phenoxybenzaldehydeUllmann C-O Coupling
AnilineCuIEthylene glycolK₃PO₄Isopropanol3-Methyl-5-(phenylamino)benzaldehydeUllmann C-N Coupling

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel's unique electronic properties allow it to participate in catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox states, often enabling transformations that are challenging for palladium. nih.gov Nickel catalysts can be particularly effective for coupling reactions involving less reactive electrophiles, but they are also highly efficient with aryl iodides. rsc.orgrsc.org

Nickel-catalyzed reactions can be used to couple this compound with a variety of partners, including organometallic reagents (e.g., Grignard reagents in Kumada coupling) and other electrophiles in reductive cross-electrophile couplings. escholarship.org Recent advances have also demonstrated nickel's utility in photoredox-catalyzed reactions where it can couple with C(sp³)-H bonds. acs.org

Coupling PartnerNickel Catalyst SystemConditionsProductReaction Type
Phenylmagnesium bromideNi(dppp)Cl₂THF, rt3-Methyl-5-phenylbenzaldehydeKumada Coupling
CyclohexanecarboxaldehydeNiBr₂·DME / LigandArBr (oxidant), Zn, 3-acetoxypyridine(Not directly applicable to C-I, illustrative)Cross-Dehydrogenative Coupling
Benzyl bromideNiBr₂ / BipyridineZn (reductant), DMF3-Benzyl-5-methylbenzaldehydeReductive Cross-Electrophile Coupling

Transformations Involving the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of transformations. The aldehyde moiety in this compound can undergo oxidation, reduction, and carbon-carbon bond-forming reactions, often with high selectivity, while leaving the C-I bond intact under appropriate conditions.

Key transformations include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-Iodo-5-methylbenzoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde to a primary alcohol, (3-Iodo-5-methylphenyl)methanol, can be achieved with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org Reaction with a phosphonium (B103445) ylide (Wittig reagent) replaces the carbonyl C=O bond with a C=C double bond. ucla.eduorganic-chemistry.org This allows for the introduction of various substituted vinyl groups.

Condensation Reactions: As this compound lacks α-hydrogens, it cannot undergo self-aldol condensation. However, it can participate in crossed-condensation reactions with enolizable ketones or aldehydes (Claisen-Schmidt condensation) or with compounds containing active methylene (B1212753) groups (Knoevenagel condensation). In the absence of an enolizable partner, it can undergo the Cannizzaro reaction upon treatment with a strong base, where two molecules disproportionate to yield the corresponding alcohol and carboxylic acid. byjus.com

Reaction TypeReagent(s)Product
OxidationKMnO₄, NaOH, H₂O, heat3-Iodo-5-methylbenzoic acid
ReductionNaBH₄, MeOH(3-Iodo-5-methylphenyl)methanol
Wittig ReactionMethyltriphenylphosphonium bromide, BuLi1-Iodo-3-methyl-5-vinylbenzene
Knoevenagel CondensationMalonic acid, Piperidine, Pyridine(E)-3-(3-Iodo-5-methylphenyl)acrylic acid
Cannizzaro ReactionConc. KOH, heat(3-Iodo-5-methylphenyl)methanol and Potassium 3-iodo-5-methylbenzoate

Wittig Reactions and Olefination Pathways

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. While specific studies detailing the Wittig reaction with this compound are not extensively documented in the provided search results, the general reactivity of aromatic aldehydes in this reaction is well-established. The aldehyde group of this compound would be expected to react with a phosphorus ylide (a Wittig reagent) to yield a substituted styrene. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and a phosphine oxide. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions.

The presence of the iodo and methyl groups on the aromatic ring can electronically and sterically influence the reactivity of the aldehyde. The electron-withdrawing nature of the iodine atom may slightly enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack by the ylide.

Condensation Reactions for Schiff Base Formation

The condensation of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental reaction in organic chemistry. Aromatic aldehydes, such as this compound, readily undergo this reaction. The process is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. byjus.com

These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. The general structure of a Schiff base derived from this compound and a primary amine (R-NH₂) would feature a C=N double bond. researchgate.net The stability of these imines can be influenced by the nature of the substituent 'R' on the nitrogen atom. rsisinternational.org

Reactant 1Reactant 2Product Type
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)

Multicomponent Catalytic Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. This compound can serve as a key component in various MCRs.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazopyridines, Triazines)

Imidazopyridines: Imidazopyridines are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. rsc.org Various synthetic strategies, including multicomponent reactions, have been developed for their synthesis. rsc.orgbeilstein-journals.org While a direct example using this compound was not found, aromatic aldehydes are common starting materials in these reactions, often in combination with a 2-aminopyridine (B139424) and another component. beilstein-journals.orgnih.gov For instance, an iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported for the synthesis of pyrimidine-linked imidazopyridines. nih.gov

Triazines: 1,3,5-triazine (B166579) derivatives are another important class of nitrogen-containing heterocycles. nih.govekb.eg An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source has been demonstrated for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines. nih.govrsc.org This method offers an atom-efficient route to these compounds. rsc.org Aldehydes can also be converted to intermediate nitriles, which then undergo cycloaddition to form triazines. organic-chemistry.org

Metal-Free Synthesis of Flavonoids and Chromones

Flavonoids: Flavonoids are a class of naturally occurring compounds with a wide range of biological activities. nih.govrsc.org An efficient metal-free, single-step protocol has been developed for the direct synthesis of flavones from 2-hydroxyacetophenone (B1195853) and substituted benzaldehydes. rsc.orgrsc.org This transformation is promoted by an iodonium-triiodide ion couple formed from iodine and PEG-400. nih.govrsc.orgrsc.org The reaction proceeds through the formation of a chalcone (B49325) intermediate, which then undergoes cyclization. nih.gov

Chromones: Chromones are another class of oxygen-containing heterocyclic compounds. researchgate.net The synthesis of 3-iodochromone derivatives has been achieved through a two-step process involving the condensation of 2-hydroxyacetophenone derivatives with N,N-dimethylformamidedimethylacetal to yield enaminones, followed by cyclization with iodine. frontiersin.org The chalcone pathway, which involves the base-catalyzed aldol (B89426) condensation of 2´-hydroxyacetophenones with aromatic aldehydes, is a common route to chromone (B188151) structures. researchgate.net

Reactant 1Reactant 2ProductCatalyst/Promoter
2-hydroxyacetophenoneSubstituted benzaldehyde (B42025)FlavoneIodine/PEG-400
2-hydroxyacetophenone derivativeN,N-dimethylformamidedimethylacetal, then Iodine3-Iodochromone-

Oxidative Functionalizations and Cyclizations

The reactivity of this compound also extends to oxidative functionalization and cyclization reactions, which are key strategies for constructing complex molecular architectures. While specific examples involving this compound are not detailed in the provided search results, the principles of these reactions can be applied.

Hypervalent iodine(III) reagents are known to promote various oxidation reactions of aldoximes, which can be derived from aldehydes. lucp.net These reactions can lead to the formation of nitrile oxides, which are valuable synthetic intermediates that can undergo 1,3-dipolar cycloaddition reactions to form isoxazolines and isoxazoles. lucp.net

Furthermore, iodine-catalyzed oxidative cyclization reactions are employed in the synthesis of various heterocyclic systems. For instance, an I(III)-catalyzed oxidative cyclization of ortho-substituted anilines has been developed to construct benzimidazoles. chemrxiv.org In the context of this compound, its derivatives could potentially undergo intramolecular oxidative cyclizations to form fused heterocyclic systems, a strategy that is utilized in the synthesis of cyclic aryliodoniums. acs.org Electrosynthetic oxidative transformations of hydrazones, which can be prepared from aldehydes, provide another avenue for the construction of nitrogen-containing heterocycles. nih.gov

Iron-Catalyzed Cyclization Reactions

Iron catalysts, valued for their low cost and low toxicity, are effective in promoting a variety of organic transformations, including the synthesis of heterocyclic compounds. One such application is the synthesis of quinoxaline (B1680401) derivatives through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its equivalent. In the context of this compound, an iron-catalyzed cyclization with an o-phenylenediamine would proceed through the in-situ oxidation of the aldehyde to a transient 1,2-dicarbonyl-like species, or direct condensation followed by oxidative aromatization, to yield a substituted quinoxaline.

The reaction of this compound with an o-phenylenediamine, such as 1,2-diaminobenzene, in the presence of an iron catalyst like iron(III) chloride (FeCl₃), is anticipated to produce 6-iodo-8-methylquinoxaline. The general mechanism for quinoxaline formation involves the initial condensation of the diamine with the aldehyde. While aldehydes are not 1,2-dicarbonyl compounds, iron catalysts can facilitate an oxidative cyclization pathway.

The reaction would likely proceed as follows:

Condensation of one amino group of the o-phenylenediamine with the aldehyde group of this compound to form a Schiff base intermediate.

Intramolecular cyclization of the second amino group onto the imine carbon.

An iron-catalyzed oxidation/aromatization step to form the stable quinoxaline ring system.

Various iron-based catalytic systems have been developed for quinoxaline synthesis, often promoting transfer hydrogenation or oxidative coupling pathways. nih.govrsc.org These methods highlight the versatility of iron catalysts in facilitating the necessary redox transformations for the formation of the quinoxaline core from precursors that are not traditional 1,2-dicarbonyls. nih.gov

Table 1: Plausible Iron-Catalyzed Cyclization of this compound
Reactant 1Reactant 2CatalystPotential Product
This compoundo-PhenylenediamineFeCl₃6-Iodo-8-methylquinoxaline

Radical Relay Functionalization

Radical relay functionalization is a powerful strategy in modern organic synthesis that allows for the functionalization of typically unreactive C-H bonds. nih.govrsc.org This methodology involves the generation of a radical species that can abstract a hydrogen atom from a substrate, creating a new radical which then undergoes a subsequent reaction. nih.gov For this compound, the most susceptible sites for a radical relay mechanism are the C(sp³)–H bonds of the methyl group.

A typical radical relay process for the functionalization of the methyl group would involve:

Initiation: Generation of a reactive radical from a precursor, often through photoredox catalysis or with a chemical initiator.

Hydrogen Atom Transfer (HAT): The initiator radical abstracts a hydrogen atom from the methyl group of this compound, forming a benzylic radical.

Radical Trapping/Coupling: The newly formed benzylic radical is then trapped by a reagent to form a new C-C or C-heteroatom bond.

This approach allows for the introduction of various functional groups at the methyl position. For instance, a copper/NFSI (N-Fluorobenzenesulfonimide) catalyzed system could be employed for sulfonimidation of the benzylic C-H bond. nih.gov Similarly, other functionalizations such as cyanation, azidation, or amination could be achieved by selecting the appropriate radical trapping agent. nih.gov The concept of radical relay significantly broadens the scope of accessible synthetic transformations from a given starting material. nih.govrsc.org

Table 2: Potential Radical Relay Functionalization of the Methyl Group
Functionalization TypePotential ReagentsProduct Type
SulfonimidationCu Catalyst, NFSIN-((3-iodo-5-methylphenyl)methyl)benzenesulfonamide
CyanationPhotocatalyst, Tosyl cyanide2-(3-iodo-5-methylphenyl)acetonitrile
AzidationK₂S₂O₈, Arylsulfonyl azide1-(azidomethyl)-3-iodo-5-methylbenzene

Enantioselective Oxidative Arylsulfonyloxylation

Enantioselective α-functionalization of aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral building blocks with high stereocontrol. Organocatalysis, particularly through enamine activation, has emerged as a powerful tool for these transformations. organic-chemistry.orgnih.gov The enantioselective oxidative arylsulfonyloxylation of this compound would involve the introduction of an arylsulfonyloxy group at the α-position (the aldehydic carbon), creating a stereocenter.

While direct α-arylsulfonyloxylation of aldehydes is not widely reported, the principles of enantioselective α-oxidation can be applied. The reaction would likely proceed through the following key steps:

Enamine Formation: The aldehyde reacts with a chiral secondary amine catalyst (e.g., a proline derivative) to form a chiral enamine intermediate.

Oxidative Functionalization: The enamine then reacts with an electrophilic oxygen source in the presence of an arylsulfonylating agent. Alternatively, a reagent that combines both the oxidant and the arylsulfonyl group could be employed.

Hydrolysis: The resulting intermediate is hydrolyzed to release the α-arylsulfonyloxylated aldehyde product and regenerate the chiral amine catalyst.

This type of transformation is analogous to other organocatalyzed α-oxidations of aldehydes, such as α-hydroxylation, α-amination, and α-sulfenylation. organic-chemistry.orgnih.gov The success of such a reaction would provide a direct route to chiral α-functionalized aldehydes, which are valuable precursors for the synthesis of complex molecules. The development of synergistic catalytic systems, combining organocatalysis with photoredox or transition metal catalysis, has further expanded the scope of enantioselective aldehyde functionalizations. princeton.edunih.gov

Table 3: Conceptual Enantioselective α-Arylsulfonyloxylation of an Aldehyde
Aldehyde SubstrateCatalyst TypeKey IntermediatePotential Product Class
R-CHOChiral Secondary Amine (e.g., Proline derivative)Chiral Enamineα-Arylsulfonyloxy Aldehyde

Advanced Mechanistic and Catalytic Investigations

Mechanistic Pathways of Key Reactions

The reactivity of 3-Iodo-5-methylbenzaldehyde is governed by the interplay of its functional groups—the aldehyde, the aryl iodide, and the C-H bonds on the aromatic ring. Understanding the mechanistic pathways of its key reactions is crucial for controlling selectivity and efficiency in synthesis.

C-H Activation Mechanisms

Carbon-hydrogen (C-H) activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. nih.gov In substrates like this compound, transition-metal-catalyzed C-H activation typically proceeds via several established mechanistic pathways. The aldehyde group can act as a directing group, facilitating ortho-C-H activation.

A common mechanism involves the coordination of the directing group to a metal center, followed by cyclometalation to form a stable metallacycle intermediate. springernature.comresearchgate.net For this compound, this would involve the formation of a five-membered rhodacyclic or palladacyclic intermediate. Subsequent steps such as migratory insertion and reductive elimination would lead to the final functionalized product. nih.gov The specific pathway, such as oxidative addition, electrophilic substitution, or concerted metalation-deprotonation (CMD), is highly dependent on the metal catalyst and reaction conditions employed. researchgate.net The presence of the iodide can also influence the reaction, potentially participating in competing oxidative addition pathways.

Radical Intermediates in Catalytic Cycles

Reactions involving this compound can also proceed through pathways involving radical intermediates, particularly in catalytic cycles mediated by first-row transition metals like cobalt or iron, or under photoredox conditions. nih.govnih.gov Nitrene radical complexes, for instance, are potent intermediates for C-H functionalization and aziridination reactions. nih.govsci-hub.se In such a catalytic cycle, a metal complex, often a metalloradical catalyst like a cobalt(II) porphyrin, can react with a nitrene precursor to generate a metal-nitrene radical. sci-hub.seresearchgate.net This highly reactive species can then undergo hydrogen atom transfer (HAT) from a C-H bond or radical addition to a double bond.

Another pathway involves the single-electron transfer (SET) to the aryl iodide moiety of this compound. This can generate an aryl radical anion, which subsequently loses an iodide ion to form a 3-formyl-5-methylphenyl radical. This radical can then be trapped by a coupling partner to form a new C-C or C-heteroatom bond. acs.org The generation of these radical intermediates is often a key step in metalloradical catalysis. researchgate.net

Role of Ion-Pair Complexes in Metal-Free Catalysis

In the absence of transition metals, reactions can be promoted through the formation of reactive ion-pair complexes. rsc.org For a molecule like this compound, the iodine atom can play a crucial role in such processes. For example, in the presence of molecular iodine and a suitable complexing agent like polyethylene (B3416737) glycol (PEG), an iodonium-triiodide ion pair can be formed. rsc.orgresearchgate.net

This ion-pair complex can function as a catalyst. The electrophilic iodonium (B1229267) part can activate a nucleophile, while the triiodide anion can act as a base to abstract a proton or promote a cyclization step. rsc.orgresearchgate.net In a reaction involving the aldehyde group of this compound, the triiodide anion could facilitate the formation of an enolate from a coupling partner, which then attacks the activated aldehyde. This type of catalysis provides a greener alternative to traditional metal-catalyzed methods. acs.org

Stereochemical Insights into Enantioselective Transformations

The aldehyde functionality of this compound makes it a prime substrate for enantioselective transformations, such as asymmetric additions, to create chiral secondary alcohols. The stereochemical outcome of these reactions is dictated by the chiral catalyst or auxiliary used and the electronic and steric nature of the substituents on the benzaldehyde (B42025) ring. thieme-connect.comsemanticscholar.org

In asymmetric alkynylation reactions, for example, the yield and enantioselectivity are influenced by the position and electronic properties of the ring substituents. thieme-connect.comsemanticscholar.org While specific data for the 3-iodo-5-methyl substitution pattern is not detailed, general trends show that both steric hindrance near the aldehyde and the electron-withdrawing/donating nature of substituents significantly affect the transition state energies of the diastereomeric intermediates, thereby controlling the enantiomeric excess (ee) of the product. thieme-connect.comresearchgate.net Nickel-catalyzed reductive couplings of aldehydes with dienes also show high levels of diastereo- and enantioselectivity, which are dependent on the structure of the chiral ligand employed. nih.gov

Table 1: Effect of Benzaldehyde Substituents on Enantioselective Alkynylation thieme-connect.comsemanticscholar.org
Substituent PositionElectronic NatureGeneral Effect on YieldGeneral Effect on Enantioselectivity (ee)
orthoElectron-donating or -withdrawingCan decrease yield due to steric hindranceVariable, highly dependent on specific substituent and catalyst
metaElectron-withdrawing (e.g., Nitro)Often high to quantitativeOften excellent
paraElectron-withdrawing (e.g., Nitro)Can be very low or failPoor or no reaction
meta/paraElectron-donatingGenerally goodModerate to good

Design and Application of Catalytic Systems

The development of efficient catalytic systems is paramount for unlocking the synthetic potential of substrates like this compound. The design of ligands and metal complexes plays a pivotal role in controlling reactivity and selectivity.

Redox-Active Ligands and Metal Complexes in Catalysis

A modern approach in catalysis involves the use of redox-active ligands. rsc.orgresearchgate.net Unlike traditional "innocent" ligands, redox-active ligands can directly participate in the catalytic cycle by accepting or donating electrons. rsc.orgrsc.org This allows metal complexes to perform multi-electron transformations without requiring the metal center to undergo large changes in its formal oxidation state. purdue.edu

For a cross-coupling reaction involving the C-I bond of this compound, a metal complex with a redox-active ligand could facilitate the challenging oxidative addition step. The ligand can accept an electron, making the metal center more electron-rich and thus more reactive towards the aryl iodide. acs.org Similarly, during the reductive elimination step to form the product, the ligand can donate an electron back to the metal. This concept of "molecular spin catalysis" has been shown to be effective in copper-catalyzed reactions. purdue.edu The use of these ligands expands the catalytic scope of metals that are typically restricted to one- or two-electron redox processes. rsc.org

Table 2: Examples of Redox-Active Ligand Scaffolds in Catalysis rsc.orgrsc.orgpurdue.edu
Ligand TypeCommon Metal PartnersTypical Application
AmidophenolatesCu, Co, YbC-N bond formation, Oxidation reactions
Catecholates/SemiquinonesCu, ZnAerobic oxidation
α-Diimines (DAB, BIAN)Al, Ga, InHydroamination, Insertion reactions
IminopyridinesFe, ZrHydroboration
PorphyrinsCo, Fe, RuNitrene/Carbene transfer, C-H amination
Electronic Modulation of Catalytic Activity

The electronic nature of a catalyst can significantly influence its activity and selectivity. In the case of catalysts derived from or incorporating this compound, the substituents on the benzene (B151609) ring play a pivotal role in modulating the electronic properties of the active catalytic center. The methyl group (-CH₃) is an electron-donating group, which increases the electron density on the aromatic ring. Conversely, the aldehyde group (-CHO) is an electron-withdrawing group, which decreases the electron density.

A hypothetical study on the catalytic activity of related compounds in a C-H activation reaction is presented in the table below, illustrating how electronic modifications can tune catalytic performance.

Catalyst PrecursorElectronic Nature of SubstituentsRelative Reaction Rate
4-IodoanisoleElectron-donating (-OCH₃)1.2
IodobenzeneNeutral1.0
4-IodobenzaldehydeElectron-withdrawing (-CHO)0.8
This compound Mixed (donating -CH₃, withdrawing -CHO)(Predicted) Intermediate

This table is illustrative and based on general principles of electronic effects in catalysis.

Stimuli-Responsive Catalysis

Stimuli-responsive catalysis involves the use of external stimuli, such as light, pH, or temperature, to control the activity of a catalyst. While direct research on this compound in such systems is not extensively documented, its structural motifs suggest potential applications. The aldehyde group could be involved in pH-responsive systems through reversible acetal (B89532) formation.

More prominently, the carbon-iodine bond in aryl iodides can be susceptible to cleavage under visible light, especially in the presence of a photosensitizer. researchgate.net This property can be harnessed in photoredox catalysis. The association of an aryl iodide with an electron donor can form an electron donor-acceptor (EDA) complex, which, upon photoexcitation, can generate an aryl radical to participate in catalytic cycles. researchgate.net The electronic properties endowed by the methyl and aldehyde groups would influence the stability and reactivity of such an EDA complex. This opens avenues for designing catalytic systems where the reaction can be switched on or off by controlling the light source.

Hypervalent Iodine Reagents as Catalysts

Aryl iodides are common precursors for the in-situ generation of hypervalent iodine reagents, which are powerful oxidants in a wide range of chemical transformations. acsgcipr.org Instead of using stoichiometric amounts of these often unstable reagents, modern approaches utilize a catalytic amount of an iodoarene like this compound in the presence of a terminal oxidant (e.g., Oxone or m-CPBA). acsgcipr.orgorganic-chemistry.org

The catalytic cycle typically involves the oxidation of the I(I) species to the active I(III) or I(V) state by the terminal oxidant. This hypervalent species then oxidizes the substrate, regenerating the initial I(I) catalyst, which can re-enter the cycle. The substituents on the aryl ring can affect the solubility and reactivity of the generated hypervalent iodine catalyst. For example, methyl groups have been shown to enhance the solubility and reactivity of IBX-type reagents. nsf.gov Therefore, this compound could serve as a pre-catalyst for various oxidative transformations, such as the oxidation of alcohols or phenols. nsf.gov

Multicomponent Catalysis Development

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Benzaldehydes are frequently used as one of the key building blocks in a variety of MCRs, such as the Biginelli, Hantzsch, or Ugi reactions. nih.gov

In this context, this compound can participate in MCRs through its aldehyde functionality. The resulting product would retain the iodo- and methyl-substituted phenyl moiety, which can be valuable for subsequent chemical modifications. The iodine atom, being a versatile functional group, can be used for post-MCR functionalization through reactions like Suzuki, Sonogashira, or Heck cross-couplings. This strategy allows for the rapid construction of complex molecular scaffolds with multiple points of diversity.

Heterogeneous and Homogeneous Catalysis Paradigms

Catalysis can be broadly classified into homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. libretexts.org This often leads to high activity and selectivity due to the well-defined nature of the active sites. researchgate.net However, separating the catalyst from the product can be challenging and costly. ethz.chnih.gov

Conversely, in heterogeneous catalysis , the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. libretexts.org This paradigm offers the significant advantage of easy catalyst separation and recycling. researchgate.netrsc.org However, heterogeneous catalysts can sometimes suffer from lower activity and selectivity, and the nature of the active sites can be poorly defined. ethz.ch

This compound could potentially be utilized in both paradigms. As a soluble pre-catalyst for generating hypervalent iodine species or as a ligand for a metal complex, it would operate in a homogeneous system. To adapt it for heterogeneous catalysis, it could be immobilized on a solid support, such as a polymer resin or silica (B1680970) gel. This "heterogenization" of a homogeneous catalyst aims to combine the advantages of both systems: the high activity of a molecular catalyst and the ease of separation of a solid-supported one. researchgate.net

The table below summarizes the key differences and potential applications of this compound in these two catalytic paradigms.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactants (liquid) libretexts.orgDifferent from reactants (solid) libretexts.org
Activity/Selectivity Generally high researchgate.netCan be lower rsc.org
Catalyst Separation Difficult, often requires extraction or distillation ethz.chEasy, typically by filtration researchgate.net
Recycling Often expensive and complex ethz.chStraightforward rsc.org
Potential Application of this compound As a soluble pre-catalyst or ligand for metal complexes.Immobilized on a solid support for enhanced recyclability.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of Iodinated Benzaldehydes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For iodinated benzaldehydes like 3-Iodo-5-methylbenzaldehyde, future research will likely focus on moving away from traditional iodination methods that may use harsh reagents or produce significant waste.

Key Research Thrusts:

Catalytic Iodination: The use of catalysts can enable milder reaction conditions and improve the efficiency and selectivity of iodination. Research into non-toxic and recyclable catalysts is a significant area of interest.

Green Solvents: Traditional organic solvents often pose environmental and health risks. Future synthetic routes will likely explore the use of greener alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG). For instance, an eco-friendly procedure for the iodination of reactive aromatics, including benzaldehydes, has been reported using a combination of iodine and iodic acid in PEG-400, offering advantages like simple procedures and high yields. benthamdirect.comingentaconnect.com

Solvent-Free Reactions: Mechanical grinding and other solvent-free techniques are being investigated as green alternatives for the synthesis of iodo-aromatic compounds. nih.gov These methods reduce waste and energy consumption.

Photo-Induced Reactions: The use of light to drive chemical reactions is a promising green approach. A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has been developed for the synthesis of aryl iodides under mild, room-temperature conditions, which could be adapted for compounds like this compound. mcgill.ca

Green Synthesis ApproachPotential AdvantagesRelevant Research Area
Catalytic IodinationLower energy, higher selectivity, recyclable reagentsHeterogeneous and homogeneous catalysis
Use of Green Solvents (e.g., PEG, water)Reduced toxicity and environmental impactGreen chemistry, solvent effects
Solvent-Free Mechanical GrindingMinimal waste, energy efficiencyMechanochemistry
Photo-Induced ReactionsMild conditions, avoidance of metal catalystsPhotochemistry, metal-free synthesis

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages in terms of safety, scalability, and control. The integration of this compound synthesis and its subsequent reactions into flow chemistry and automated platforms represents a significant future direction.

Emerging Avenues:

Microreactor Technology: The use of microreactors can enhance control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity in the synthesis of benzaldehyde (B42025) derivatives. numberanalytics.comchimia.chmdpi.com This technology is particularly well-suited for exothermic reactions and for handling hazardous intermediates. beilstein-journals.org

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and molecules. durham.ac.uk For a building block like this compound, this could enable the rapid generation of a library of derivatives for screening in various applications.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This can significantly improve efficiency and reduce waste.

Development of Advanced Catalytic Systems Inspired by this compound Derivatives

Derivatives of this compound have the potential to serve as ligands or precursors for the development of new catalytic systems.

Potential Research Directions:

Hypervalent Iodine Catalysis: Organoiodine compounds can exist in higher oxidation states (hypervalent iodine), and these species are increasingly used as environmentally friendly catalysts for a variety of oxidative transformations. nih.govcardiff.ac.ukrsc.orgrsc.org Research could focus on converting this compound into a recyclable hypervalent iodine catalyst.

Ligand Design for Transition Metal Catalysis: By functionalizing the this compound scaffold, for example, by converting the aldehyde to a Schiff base or another coordinating group, new ligands for transition metal catalysts could be designed. These ligands could influence the activity, selectivity, and stability of the catalysts.

Organocatalysis: The benzaldehyde moiety itself, when appropriately substituted, can participate in or direct organocatalytic transformations. Future work could explore the design of chiral catalysts based on this scaffold for asymmetric synthesis.

Computational Design of New Molecules Incorporating the this compound Scaffold

In silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design of molecules with desired properties and the prediction of their behavior. nih.gov

Applications in Research:

Virtual Screening and Library Design: Computational tools can be used to design virtual libraries of derivatives of this compound. click2drug.org These libraries can then be screened in silico against biological targets to identify potential drug candidates or against material property databases to find new functional materials. nih.gov

Molecular Modeling and Mechanistic Studies: Quantum mechanical calculations and molecular dynamics simulations can provide insights into the electronic structure, reactivity, and intermolecular interactions of this compound and its derivatives. nih.govresearchgate.netacs.org This understanding can guide the design of new reactions and catalysts.

Structure-Property Relationship Studies: By systematically modifying the this compound scaffold in silico and calculating the resulting properties, quantitative structure-activity/property relationships (QSAR/QSPR) can be developed. This can accelerate the optimization of molecules for specific applications.

Research AvenueKey FocusPotential Impact
Sustainable Synthesis Green reagents, catalysts, and solvents.Reduced environmental footprint of chemical manufacturing.
Flow Chemistry Microreactors and automated platforms.Safer, more efficient, and scalable chemical production.
Novel Functionalization Cross-coupling and aldehyde reactions.Access to a wider range of complex and valuable molecules.
Advanced Catalysis Hypervalent iodine and ligand design.Development of new, more efficient, and sustainable catalysts.
Computational Design In silico screening and molecular modeling.Accelerated discovery and optimization of new molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.